molecular formula C9H10BrF2NO2 B12821258 1-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]methanamine

1-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]methanamine

Cat. No.: B12821258
M. Wt: 282.08 g/mol
InChI Key: BFVPQKZWNNVPNN-UHFFFAOYSA-N
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Description

(3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl)methanamine is an organic compound characterized by the presence of bromine, difluoromethoxy, and methoxy groups attached to a phenyl ring, along with a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl)methanamine typically involves multiple steps, starting from commercially available precursors

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl)methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide or ammonia for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce various substituted phenyl derivatives .

Mechanism of Action

The mechanism of action of (3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The presence of bromine, difluoromethoxy, and methoxy groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl)methanamine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both bromine and difluoromethoxy groups can enhance its reactivity and binding affinity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H10BrF2NO2

Molecular Weight

282.08 g/mol

IUPAC Name

[3-bromo-4-(difluoromethoxy)-5-methoxyphenyl]methanamine

InChI

InChI=1S/C9H10BrF2NO2/c1-14-7-3-5(4-13)2-6(10)8(7)15-9(11)12/h2-3,9H,4,13H2,1H3

InChI Key

BFVPQKZWNNVPNN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)CN)Br)OC(F)F

Origin of Product

United States

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